1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
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Description
1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of pyrimidine derivatives plays a significant role in various scientific research applications, including the development of new materials and potential therapeutic agents. For example, the reactions of cyclic oxalyl compounds with N-amino-pyrimidine derivatives have been explored to yield N,N'-disubstituted ureas, which can further undergo cyclization to form imidazolyl-pyrimidinones. Such chemical transformations highlight the versatility of pyrimidine and urea derivatives in synthesizing complex heterocyclic compounds (Altural & Kollenz, 1990).
Applications in Supramolecular Chemistry
Pyrimidine derivatives have been studied for their dimerization capabilities via hydrogen bonding, demonstrating their utility in supramolecular chemistry. The dimerization of ureidopyrimidones through quadruple hydrogen bonding showcases their potential as building blocks for the construction of supramolecular architectures, which are crucial for the development of new materials and nanotechnology (Beijer et al., 1998).
Antioxidant Activity Evaluation
The synthesis and evaluation of antioxidant activities of pyrimidine derivatives indicate their potential in biomedical research. By undergoing specific reactions, these compounds have been assessed for their antioxidant properties, suggesting their relevance in developing treatments or supplements aimed at combating oxidative stress (George et al., 2010).
Catalytic Applications
Pyrimidine and urea derivatives have been applied as catalysts in chemical reactions, such as the oxidative carbonylation of amines. This application underlines the compounds' significance in industrial chemistry, where they facilitate the synthesis of carbamates, ureas, and oxazolidinones, demonstrating their versatility and utility in chemical manufacturing processes (Peng et al., 2008).
Agricultural Applications
Research into substituted tetrahydropyrimidinones has revealed a new class of compounds with herbicidal activity, functioning by inhibiting phytoene desaturase in the carotenoid biosynthesis pathway. Such findings underscore the potential of pyrimidine derivatives in developing new, more efficient herbicides for agriculture (Babczinski et al., 1995).
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-4-13-29-21-14-20(23-16(3)24-21)25-17-9-11-19(12-10-17)27-22(28)26-18-7-5-15(2)6-8-18/h5-12,14H,4,13H2,1-3H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOUTWFSSCKYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.